

## A Head-to-Head on FGFR Inhibition: Lirafugratinib vs. Futibatinib in Advanced Cancers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Lirafugratinib Hydrochloride

Cat. No.: B15574548

Get Quote

For researchers, scientists, and drug development professionals, the landscape of targeted therapies for cancers driven by Fibroblast Growth Factor Receptor (FGFR) alterations is rapidly evolving. This guide provides an objective comparison of two prominent FGFR inhibitors, Lirafugratinib and Futibatinib, focusing on their efficacy, mechanisms of action, and the experimental data supporting their clinical use.

Lirafugratinib (RLY-4008) is a highly selective, irreversible inhibitor of FGFR2, while Futibatinib (Lytgobi®) is an irreversible pan-FGFR inhibitor, targeting FGFR1, 2, 3, and 4.[1][2][3] This fundamental difference in their targets underpins their distinct efficacy and safety profiles observed in clinical trials. Both drugs have shown significant promise in treating patients with advanced solid tumors harboring FGFR alterations, particularly in cholangiocarcinoma (CCA).

## Efficacy in Cholangiocarcinoma (CCA) with FGFR2 Alterations

An indirect comparison of the pivotal clinical trials for Lirafugratinib (ReFocus) and Futibatinib (FOENIX-CCA2) in patients with previously treated, unresectable or metastatic intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 fusions or rearrangements reveals compelling clinical activity for both agents.



| Efficacy Endpoint                         | Lirafugratinib (ReFocus<br>Trial - FGFRi-naïve, FGFR2<br>fusion-positive CCA) | Futibatinib (FOENIX-CCA2<br>Trial) |
|-------------------------------------------|-------------------------------------------------------------------------------|------------------------------------|
| Objective Response Rate (ORR)             | 73% (at doses ≥70 mg once daily)[4]                                           | 42%[5][6]                          |
| Disease Control Rate (DCR)                | Not explicitly reported in snippets                                           | 82.5%[1][7]                        |
| Median Duration of Response (DOR)         | Not explicitly reported in snippets                                           | 9.7 months[5][7]                   |
| Median Progression-Free<br>Survival (PFS) | Not explicitly reported in snippets                                           | 9.0 months[5][8]                   |
| Median Overall Survival (OS)              | Not explicitly reported in snippets                                           | 21.7 months[5][8]                  |

It is crucial to note that these are not from a head-to-head trial and patient populations may have differed. The ReFocus trial data for Lirafugratinib in this specific patient subset showed a notably high objective response rate.[4] The FOENIX-CCA2 trial for Futibatinib provides more mature data on long-term outcomes like PFS and OS.[5][8]

## **Activity in Other Solid Tumors**

Lirafugratinib has also demonstrated broader activity across various solid tumors with FGFR2 alterations in the ReFocus trial.



| Tumor Type (with FGFR2 alterations) | Lirafugratinib (ReFocus Trial) - ORR |
|-------------------------------------|--------------------------------------|
| Gastric Cancer                      | 18%                                  |
| Breast Cancer                       | 43%                                  |
| Pancreatic Cancer                   | 33%                                  |
| Non-Small Cell Lung Cancer (NSCLC)  | 50%                                  |
| Ovarian Cancer                      | 50%                                  |
| Colorectal Cancer (CRC)             | 33%                                  |
| Carcinoma of Unknown Primary (CUP)  | 67%                                  |

(Data from the ReFocus trial as presented at the 2023 AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics)[9]

Futibatinib has also shown activity in other FGFR-aberrant tumors, including gastric, urothelial, breast, central nervous system, and head and neck cancers in early-phase studies.[1]

## **Mechanism of Action and Signaling Pathway**

Both Lirafugratinib and Futibatinib are irreversible inhibitors that covalently bind to a cysteine residue in the ATP-binding pocket of the FGFR kinase domain.[10][11] This irreversible binding leads to sustained inhibition of FGFR signaling. The key distinction lies in their selectivity. Lirafugratinib is highly selective for FGFR2, with significantly less activity against FGFR1, FGFR3, and FGFR4.[11] In contrast, Futibatinib is a pan-FGFR inhibitor, targeting all four FGFR family members.[3]

Inhibition of FGFR blocks downstream signaling pathways crucial for cancer cell proliferation and survival, including the RAS-MAPK, PI3K-AKT, and PLCy pathways.[3]





Click to download full resolution via product page

#### **FGFR Signaling Pathway and Inhibition**

# Experimental Protocols Lirafugratinib (ReFocus Trial - NCT04526106)

The ReFocus trial is a Phase 1/2, open-label, first-in-human study evaluating Lirafugratinib in patients with unresectable or metastatic solid tumors with FGFR2 fusions, mutations, or amplifications.[5]

• Patient Population: Patients with histologically or cytologically confirmed unresectable or metastatic solid tumors with a documented FGFR2 gene fusion, mutation, or amplification.



- [12] Patients were required to have measurable disease by RECIST v1.1 and an ECOG performance status of 0 or 1.[12] Key exclusion criteria included clinically significant FGFR inhibitor-induced retinal detachment and unacceptable organ function.[12]
- Dosing Regimen: The recommended Phase 2 dose was determined to be 70 mg administered orally once daily.[12]
- Endpoints: The primary endpoints were Objective Response Rate (ORR) and safety.[12] Key secondary endpoints included Duration of Response (DOR), Disease Control Rate (DCR), and pharmacokinetics.[12]

## Futibatinib (FOENIX-CCA2 Trial - NCT02052778)

The FOENIX-CCA2 trial was a single-arm, multicenter, Phase 2 study that enrolled patients with locally advanced or metastatic unresectable iCCA harboring FGFR2 gene fusions or other rearrangements.[3][13]

- Patient Population: Patients with unresectable or metastatic iCCA with an FGFR2 fusion or rearrangement whose disease had progressed after one or more prior lines of systemic therapy, including gemcitabine-based chemotherapy.[8][13] Patients could not have received a prior FGFR inhibitor and were required to have an ECOG performance status of 0 or 1.[3]
   [13]
- Dosing Regimen: Futibatinib was administered orally at a dose of 20 mg once daily.[8][13]
- Endpoints: The primary endpoint was ORR as assessed by independent central review.[8]
   [13] Secondary endpoints included DOR, DCR, Progression-Free Survival (PFS), Overall Survival (OS), and safety.[8][13]





Click to download full resolution via product page

#### **General Clinical Trial Workflow for Targeted Therapies**

### Conclusion

Both Lirafugratinib and Futibatinib represent significant advancements in the treatment of FGFR-driven cancers. Lirafugratinib's high selectivity for FGFR2 has translated into impressive response rates in FGFR2 fusion-positive CCA and a broad range of other solid tumors, with a safety profile that may mitigate some of the off-target effects seen with pan-FGFR inhibitors. Futibatinib, as a pan-FGFR inhibitor, has demonstrated durable clinical benefit and established long-term survival data in a similar patient population. The choice between these agents may



ultimately depend on the specific FGFR alteration, tumor type, prior treatment history, and the patient's overall clinical profile. Further research, including potential head-to-head trials, will be invaluable in defining the optimal therapeutic strategy for patients with FGFR-driven malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Futibatinib in iCCA with FGFR2 Fusions/Rearrangements: The FOENIX-CCA2 Study | CCA News Online [ccanewsonline.com]
- 2. ascopubs.org [ascopubs.org]
- 3. FOENIX-CCA2: Phase 2 Open-Label Study of Futibatinib in Patients with Intrahepatic Cholangiocarcinoma Harboring FGFR2 Gene Fusions | CCA News Online [ccanewsonline.com]
- 4. Futibatinib Efficacious for FGFR2 Fusion/Rearrangement Positive Intrahepatic Cholangiocarcinoma - Mass General Advances in Motion [advances.massgeneral.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. relaytx.com [relaytx.com]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [christie.openrepository.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. REFOCUS: A First-in-Human Study of Highly Selective FGFR2 Inhibitor, RLY-4008, in Patients With ICC and Other Advanced Solid Tumors [clin.larvol.com]
- 11. Futibatinib in Patients with Intrahepatic CCA Harboring FGFR2 Gene Fusions: A Phase 2 Open-Label Study (FOENIX-CCA2) - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 12. onclive.com [onclive.com]
- 13. ascopubs.org [ascopubs.org]



To cite this document: BenchChem. [A Head-to-Head on FGFR Inhibition: Lirafugratinib vs. Futibatinib in Advanced Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574548#comparing-lirafugratinib-and-futibatinib-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com